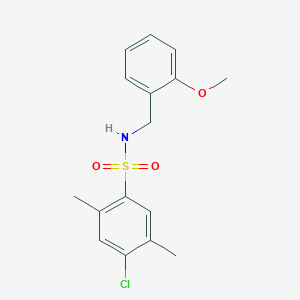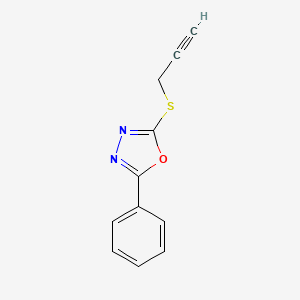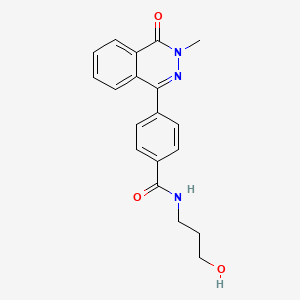
4-chloro-N-(2-methoxybenzyl)-2,5-dimethylbenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
Sulfonamide derivatives, including compounds similar to "4-chloro-N-(2-methoxybenzyl)-2,5-dimethylbenzenesulfonamide," are synthesized through various chemical reactions, involving the coupling of amine groups with sulfonyl chlorides in the presence of suitable bases and solvents. The synthesis process is tailored to introduce specific functional groups that confer desired properties to the sulfonamide derivatives (Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. These techniques provide insights into the molecular vibrations, the chemical environment of protons and carbons, and the overall molecular geometry. The presence of substituents like chloro, methoxy, and methyl groups significantly influences the electronic distribution and molecular conformation of these compounds (Karakaya et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and condensation reactions. The chemical reactivity of "4-chloro-N-(2-methoxybenzyl)-2,5-dimethylbenzenesulfonamide" is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its interaction with different reagents. These reactions are pivotal in modifying the compound's chemical properties for specific applications (Pu et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. The introduction of different substituents affects these physical properties by altering intermolecular interactions and molecular symmetry. Crystallographic studies provide detailed insights into the molecular packing, hydrogen bonding, and van der Waals interactions within the crystal lattice (Rodrigues et al., 2015).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer : Zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including compounds similar to the query chemical, exhibit high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy, a promising cancer treatment method (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis
- Synthesis of Secondary Amines : Research on the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides demonstrates the utility of related benzenesulfonamide compounds in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Screening : Novel azetidin-2-ones and Schiff bases of sulfa drugs bearing benzenesulfonamide moieties have been synthesized and shown to exhibit potent antifungal activity, highlighting the therapeutic potential of these compounds in treating infections (Gupta & Halve, 2015); (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Anticancer Activity
- Anticancer Effects and Enzyme Inhibition : Dibenzenesulfonamides have been synthesized and evaluated for their anticancer effects by inducing apoptosis and autophagy pathways. They also show significant carbonic anhydrase inhibitory effects on human isoenzymes, which are relevant in cancer research (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).
Enzyme Inhibitory Activities
- Alzheimer’s Disease Therapeutic Agents : N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and evaluated for their enzyme inhibitory effects, demonstrating potential as therapeutic agents for Alzheimer’s disease through inhibition of acetylcholinesterase (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Propiedades
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-11-9-16(12(2)8-14(11)17)22(19,20)18-10-13-6-4-5-7-15(13)21-3/h4-9,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOLCZXBFWTKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxybenzyl)-2,5-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B4581999.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4582033.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)



![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)
![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)